3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid
Beschreibung
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid is an organic compound with the molecular formula C13H14O2. It is characterized by a phenyl ring substituted with four methyl groups at positions 2, 3, 4, and 6, and a prop-2-ynoic acid group attached to the phenyl ring.
Eigenschaften
CAS-Nummer |
6324-19-2 |
|---|---|
Molekularformel |
C13H14O2 |
Molekulargewicht |
202.25 g/mol |
IUPAC-Name |
3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid |
InChI |
InChI=1S/C13H14O2/c1-8-7-9(2)12(5-6-13(14)15)11(4)10(8)3/h7H,1-4H3,(H,14,15) |
InChI-Schlüssel |
YTIHUUBKLCHORS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C)C#CC(=O)O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid typically involves the following steps:
Starting Materials: The synthesis begins with acetophenone derivatives, which are then subjected to various chemical reactions to introduce the necessary functional groups.
Reaction Conditions: The key steps include halogenation, alkylation, and coupling reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Analyse Chemischer Reaktionen
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid undergoes various types of chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include halogens, metal catalysts, and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(2,3,4,6-Tetramethylphenyl)prop-2-ynoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism by which 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid exerts its effects involves interactions with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 3-(2,3,4,6-tetramethylphenyl)prop-2-ynoic acid stands out due to its unique structure and properties:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
